dioxo-lambda~6~-sulfane CAS No. 51327-27-6](/img/structure/B3032781.png)
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Overview
Description
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane is a complex organic compound with the molecular formula C13H11N3O5S and a molecular weight of 321.30854 g/mol This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a nitrophenyl group, and a dioxo-lambda~6~-sulfane moiety
Preparation Methods
The synthesis of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with carbonyl chloride to form an anilinocarbonyl intermediate. This intermediate is then reacted with 4-nitrophenyl sulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane undergoes various chemical reactions, including:
Scientific Research Applications
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. For instance, in catalytic reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The compound’s unique structure allows it to participate in various pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane can be compared with similar compounds such as:
4-Nitroaniline: Similar in having a nitro group attached to an aromatic ring, but lacks the sulfone and anilinocarbonyl groups.
Sulfanilamide: Contains a sulfonamide group but differs in the presence of an amino group instead of a nitro group.
N-Phenylsulfonyl-4-nitroaniline: Shares the nitro and sulfonyl groups but differs in the overall structure and functional groups.
These comparisons highlight the uniqueness of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane in terms of its structural complexity and functional versatility.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c17-13(14-10-4-2-1-3-5-10)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMLALNRDJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965607 | |
| Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51327-27-6 | |
| Record name | NSC112092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


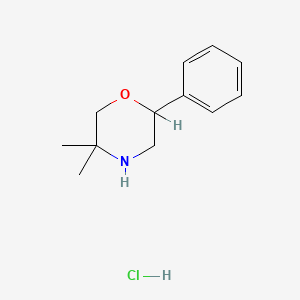


![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
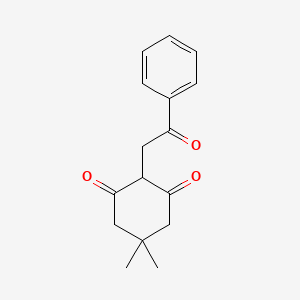
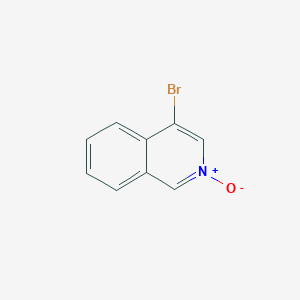
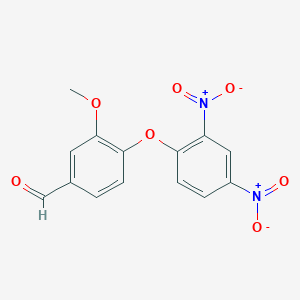
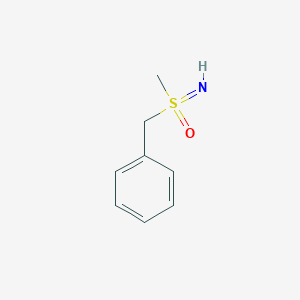
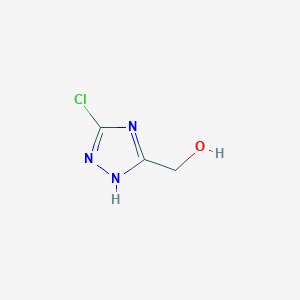
![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)
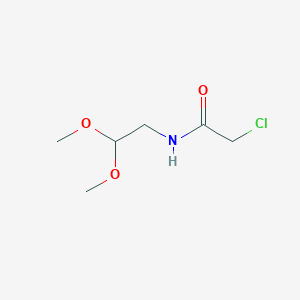
![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)

![3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3032721.png)
